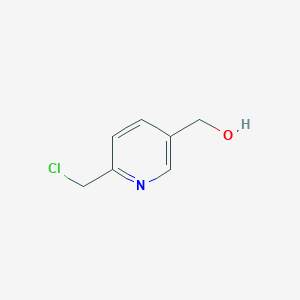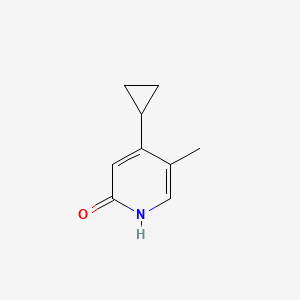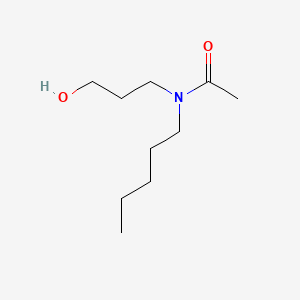
N-(3-Hydroxypropyl)-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-N-pentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxypropyl group and a pentyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N-pentylacetamide typically involves the reaction of 3-hydroxypropylamine with pentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is N-(3-oxopropyl)-N-pentylacetamide.
Reduction: The major product is N-(3-hydroxypropyl)-N-pentylamine.
Substitution: The major products depend on the substituent introduced, such as N-(3-alkoxypropyl)-N-pentylacetamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active site residues, while the pentyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxypropyl)-N-methylacetamide
- N-(3-Hydroxypropyl)-N-ethylacetamide
- N-(3-Hydroxypropyl)-N-butylacetamide
Uniqueness
N-(3-Hydroxypropyl)-N-pentylacetamide is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This can influence its biological activity and make it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
54789-41-2 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-N-pentylacetamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-7-11(10(2)13)8-6-9-12/h12H,3-9H2,1-2H3 |
InChI Key |
COHBRUYRUDTHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
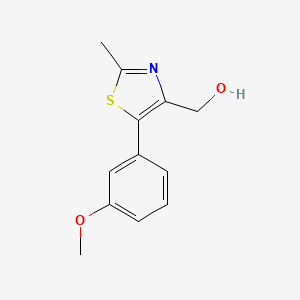
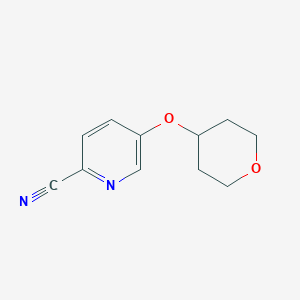
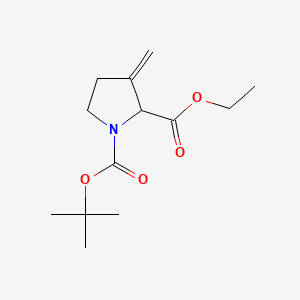
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
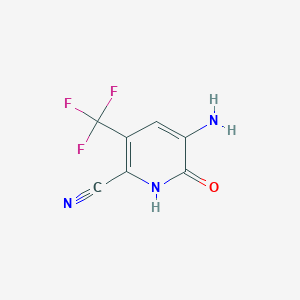
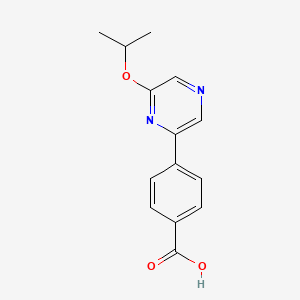
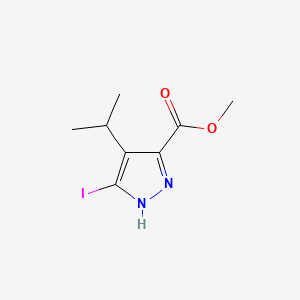
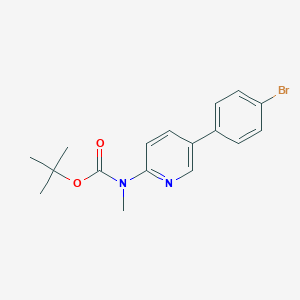

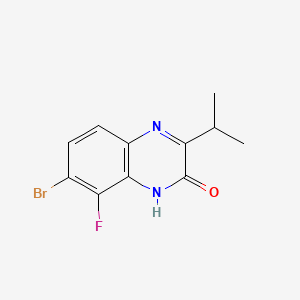
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
